molecular formula C13H13NO2 B14137550 Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate

Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate

Cat. No.: B14137550
M. Wt: 215.25 g/mol
InChI Key: GCVGPPVMYNBHDM-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate is an organic compound with the molecular formula C13H13NO2. It is a derivative of benzoic acid and contains a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate typically involves the esterification of 2-(1-methyl-1H-pyrrol-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 2-(1-methyl-1H-pyrrol-2-yl)benzoic acid.

    Reduction: Formation of 2-(1-methyl-1H-pyrrol-2-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding. The ester group may undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-pyrrol-1-yl)benzoate: Similar structure but lacks the methyl group on the pyrrole ring.

    Methyl 2-(1H-pyrrol-2-yl)benzoate: Similar structure but with different substitution patterns on the pyrrole ring.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a pyrazole ring instead of a pyrrole ring.

Uniqueness

Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate is unique due to the presence of both a methyl-substituted pyrrole ring and a benzoate ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-(1-methylpyrrol-2-yl)benzoate

InChI

InChI=1S/C13H13NO2/c1-14-9-5-8-12(14)10-6-3-4-7-11(10)13(15)16-2/h3-9H,1-2H3

InChI Key

GCVGPPVMYNBHDM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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